1-Boc-pyrazole
Overview
Description
1-Boc-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The term "Boc" refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines. The presence of the Boc group in 1-Boc-pyrazole makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds.
Synthesis Analysis
The synthesis of functionalized pyrazoles, including those with Boc groups, can be achieved through 1,3-dipolar cycloaddition reactions. This atom-economic strategy has been employed to construct phosphonyl/sulfonylpyrazoles and pyrazole esters using Bestmann-Ohira Reagent (BOR) and its analogs as 1,3-dipole precursors with various dipolarophiles . Additionally, the synthesis of 1-substituted 5-[2-(acylamino)ethyl]-1H-pyrazole-4-carboxamides involves a seven-step process starting from Boc-β-alanine, indicating the versatility of Boc-protected pyrazoles in complex synthetic routes .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those with Boc groups, can be characterized using various spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been thoroughly investigated, and its molecular geometry has been confirmed to be in agreement with theoretical calculations . This highlights the importance of both experimental and theoretical methods in understanding the molecular structure of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives, including those with Boc groups, can undergo a variety of chemical reactions. For example, the deprotection of the Boc group under acidic conditions can lead to further functionalization of the pyrazole core . Moreover, the synthesis of tetrasubstituted 1-pyrazolines from Baylis–Hillman adducts and acyl diazomethanes demonstrates the reactivity of Boc-protected pyrazoles in cycloaddition reactions, yielding biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected pyrazoles can be influenced by the nature of the substituents attached to the pyrazole ring. For instance, triaryl pyrazole-based B-N coordinated boron compounds exhibit tunable photophysical and electrochemical properties, which are supported by theoretical calculations . The introduction of electron-deficient moieties can enhance nonlinear absorption properties, indicating the potential for applications in optical materials . Additionally, the solubility and stability of pyrazole derivatives can be assessed using NMR spectroscopy, as demonstrated in the characterization of heteroleptic organoberyllium complexes .
Scientific Research Applications
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields :
- Biological Field : Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . Some fused pyrazoles have demonstrated different biological activities .
- Physical-Chemical Field : Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
- Material Science Field : Pyrazole derivatives are used in material science due to their exceptional photophysical properties .
- Industrial Field : Pyrazole derivatives have high synthetical versatility that allows the obtention of industrially and pharmaceutically crucial chemicals .
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Chemosensors : Pyrazole derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . They are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
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Pharmaceuticals : The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds . This is mainly due to its ease of preparation and pharmacological activity . It has also been found that the selective functionalization of pyrazole with diverse substituents improves their range of action in various fields .
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Transition Metal Chemosensors : Pyrazole derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . They are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
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Detection of Toxic Entities : In the search of advance chemosensors and to get some insight on potential future directions in this area, there exists a great deal of interest in transition metal chemosensors and a variety of heterocyclic chelating ligands have been reported . These chemosensors are capable of producing signal in the presence of matter or energy . There are certain structural features within the chemosensors that work as signal transducer converting signal through selectively and reversibly binding interaction into a clear and reproducible optical response .
Safety And Hazards
1-Boc-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future investigations should prioritize cost-effective and environmentally benign metal/nanoparticle catalysts for pyranopyrazole synthesis .
properties
IUPAC Name |
tert-butyl pyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFXAFLSWDUPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561045 | |
Record name | tert-Butyl 1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-pyrazole | |
CAS RN |
219580-32-2 | |
Record name | tert-Butyl 1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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